N1-Methylation Eliminates a Hydrogen Bond Donor and Reduces CYP-Mediated Oxidative Liability Compared to the N1-Unsubstituted Analog
The target compound (871547-19-2) bears an N1-methyl group on the benzimidazole ring, whereas the closest commercially available analog, CAS 307524-32-9, retains a free NH at this position . In benzimidazole medicinal chemistry, the N1-H hydrogen serves as a hydrogen bond donor (HBD) and is a known site for CYP450-mediated N-dealkylation and phase II glucuronidation, contributing to high first-pass clearance [1]. Methylation at N1 eliminates this HBD (HBD count: 1 in 871547-19-2 vs. 2 in 307524-32-9) and sterically shields the imidazole nitrogen from oxidative enzymes, a strategy documented to improve metabolic stability in multiple benzimidazole series [2]. Direct comparative microsomal stability data for these two exact compounds are not publicly available; this inference is class-level and based on established structure-metabolism relationships for benzimidazoles [2].
| Evidence Dimension | Hydrogen bond donor count and predicted metabolic liability at benzimidazole N1 position |
|---|---|
| Target Compound Data | HBD count = 1; N1-methylated (no NH); predicted reduced CYP oxidative susceptibility |
| Comparator Or Baseline | CAS 307524-32-9: HBD count = 2; N1-unsubstituted (free NH); predicted higher CYP oxidative susceptibility |
| Quantified Difference | ΔHBD = 1; qualitative metabolic stability advantage for 871547-19-2 (class-level prediction, no direct experimental comparison available) |
| Conditions | In silico HBD enumeration; class-level structure-metabolism relationship from benzimidazole literature [1][2] |
Why This Matters
For procurement decisions in drug discovery programs, the N1-methylated compound offers a structurally pre-optimized starting point with reduced metabolic soft-spot risk, potentially saving iterative medicinal chemistry cycles compared to the NH analog.
- [1] Baranczewski, P. et al. Introduction to in Vitro Estimation of Metabolic Stability and Drug Interactions of New Chemical Entities in Drug Discovery and Development. Pharmacol. Rep. 2006, 58 (4), 453–472. PMID: 16963792. View Source
- [2] Keri, R. S. et al. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chem. Biol. Drug Des. 2015, 86 (1), 19–65. https://doi.org/10.1111/cbdd.12462 View Source
